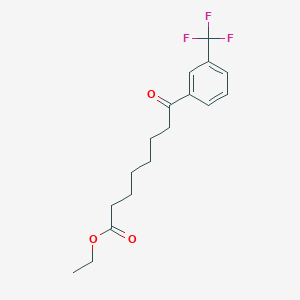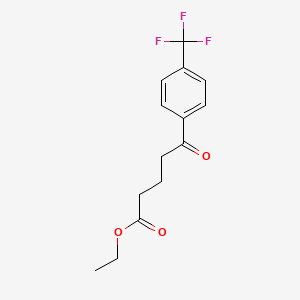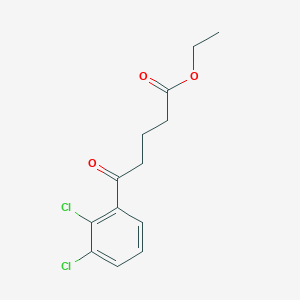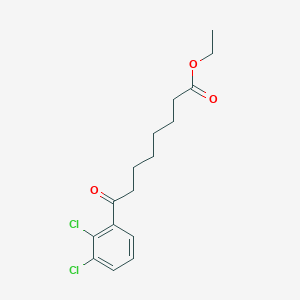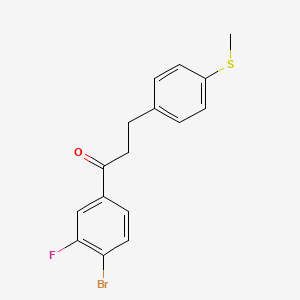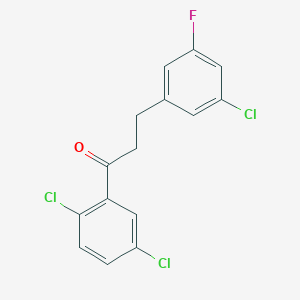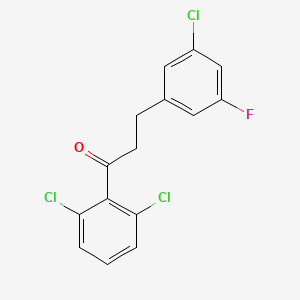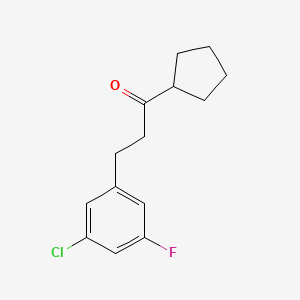
2,4-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone, also referred to as DFDB, is a chemical compound with the molecular formula C16H12F2O3 . It has a molecular weight of 290.26 g/mol.
Molecular Structure Analysis
The 2,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone molecule contains a total of 35 bonds. There are 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ketone (aromatic), and 2 ethers (aliphatic) .Wissenschaftliche Forschungsanwendungen
Synthesis of Monoprotected 1,4-diketones
- Application : A study by Mosca et al. (2001) discussed the synthesis of monoprotected 1,4-diketones through photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes. This method provides an alternative for the synthesis of 1,4-diketones via radicals.
Photochemical Reactions of Substituted 1,3-Dioxolanes
- Application : Research by Hartgerink et al. (1971) explored the photochemical reactions of substituted 1,3-dioxolanes. This study provides insights into the mechanisms of ring-fission and formation of certain esters through photochemical processes.
Synthesis of Ortho-Functionalized Benzophenone Derivatives
- Application : A paper by Lukács et al. (2004) demonstrated the synthesis of new ortho-functionalized benzophenone derivatives using 2-aryl-2-(chloroaryl)-1,3-dioxolanes. This research contributes to the field of organic synthesis, particularly in the functionalization of aromatic compounds.
Fungicidal Activities of Dioxolane Derivatives
- Application : Talismanov and Popkov (2007) discovered that certain 1,3-dioxolane derivatives exhibit high fungicidal activities. This finding, outlined in their study (Talismanov & Popkov, 2007), opens potential applications in agricultural chemistry.
Synthesis of Nucleoside Analogs
- Application : The synthesis of 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside, a compound with significant biological activities against HIV and HBV, was achieved starting from a gem-difluorohomoallyl alcohol related to 1,3-dioxolane derivatives. This important finding was reported by Wu et al. (2004).
Wirkmechanismus
“2,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone” is a type of benzophenone derivative. Benzophenones are often used in pharmaceuticals, such as antihistamines, hypnotics, and insecticides. They are also used in manufacturing dyes, perfumes, and resins .
The “1,3-dioxolan-2-yl” part of the molecule refers to a dioxolane group. Dioxolanes are a group of organic compounds containing a 1,3-dioxolane ring. They can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . Dioxolanes are used as a solvent and as a co-monomer in polyacetals .
Eigenschaften
IUPAC Name |
(2,4-difluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O3/c17-12-4-5-13(14(18)9-12)15(19)10-2-1-3-11(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYACYCGUXXUEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645086 |
Source


|
| Record name | (2,4-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898759-63-2 |
Source


|
| Record name | (2,4-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

